molecular formula C21H25N3O4S B4504665 N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B4504665
M. Wt: 415.5 g/mol
InChI Key: JBJPHJYDEFKDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PI3K Inhibitors for Cough and Idiopathic Pulmonary Fibrosis

The compound has been studied for its utility as a broad spectrum phosphatidylinositol 3-kinase (PI3K) inhibitor, particularly in the treatment of idiopathic pulmonary fibrosis and cough. Initial in vitro data support these applications, and further clinical investigations are ongoing to understand its efficacy in these conditions (Norman, 2014).

Antioxidant and Enzyme Inhibition Properties

Research into benzenesulfonamides incorporating 1,3,5-triazine motifs, substituted with aromatic amines and morpholine, has shown these compounds to exhibit moderate antioxidant activity and significant inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. These properties suggest potential applications in treating neurological diseases and pigmentation disorders (Lolak et al., 2020).

Nav1.7 Inhibitors for Pain Management

Morpholine-based aryl sulfonamides have been identified as selective Nav1.7 inhibitors, offering a promising approach for pain management. Through structural modifications, these compounds have regained significant inhibitory activity against the Nav1.7 ion channel, which is a critical target for analgesic development (Wu et al., 2018).

Pharmacokinetics and Bioavailability Enhancement

Studies on thiazole benzenesulfonamide derivatives have explored their pharmacokinetics and oral bioavailability across different species. Modifications, such as the introduction of a morpholine group, have shown to significantly improve oral bioavailability, highlighting the compound's potential for enhanced drug delivery (Stearns et al., 2002).

Antimycobacterial Activity

Novel benzenesulfonamides have been synthesized and tested for their antimycobacterial properties, with some derivatives showing high activity against Mycobacterium tuberculosis. These findings suggest potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-21-2-1-11-24(21)19-7-9-20(10-8-19)29(26,27)22-16-17-3-5-18(6-4-17)23-12-14-28-15-13-23/h3-10,22H,1-2,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJPHJYDEFKDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-morpholinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.